molecular formula C20H20O2 B156910 Ethynylestra-1,3,5(10),6,8-pentaene-3,17b-diol CAS No. 1357266-17-1

Ethynylestra-1,3,5(10),6,8-pentaene-3,17b-diol

Cat. No.: B156910
CAS No.: 1357266-17-1
M. Wt: 292.4 g/mol
InChI Key: WADRLWZAEUTLMS-UFYCRDLUSA-N
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Description

Ethynylestra-1,3,5(10),6,8-pentaene-3,17b-diol is a complex organic compound known for its unique structure and significant applications in various scientific fields. This compound is characterized by its cyclopenta[a]phenanthrene core, which is a fused ring system, and the presence of ethynyl and hydroxyl functional groups. Its stereochemistry is defined by the specific configuration of its chiral centers.

Mechanism of Action

Target of Action

The primary target of this compound is the estrogen receptor . Estrogen receptors are a group of proteins found inside cells. They are receptors that are activated by the hormone estrogen .

Mode of Action

This compound acts as an agonist to the estrogen receptor . An agonist is a substance which initiates a physiological response when combined with a receptor. In this case, the compound binds to the estrogen receptor, causing a conformational change and initiating a series of events leading to the physiological responses typically associated with estrogen .

Biochemical Pathways

Upon binding to the estrogen receptor, this compound influences the regulation of gene expression. The estrogen-receptor complex interacts with specific DNA sequences, known as estrogen-responsive elements, to increase or decrease the transcription of certain genes . This can lead to a variety of downstream effects, depending on the specific genes being regulated.

Result of Action

The result of this compound’s action is the modulation of the body’s physiological responses to estrogen. This can include a wide range of effects, from the development and maintenance of female sex characteristics to the regulation of menstrual cycles and reproductive function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethynylestra-1,3,5(10),6,8-pentaene-3,17b-diol typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.

    Introduction of the ethynyl group: This step usually involves the use of acetylene derivatives under specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic processes: Utilizing catalysts to enhance reaction rates and yields.

    Continuous flow reactors: To maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethynylestra-1,3,5(10),6,8-pentaene-3,17b-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethynyl group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethynylestra-1,3,5(10),6,8-pentaene-3,17b-diol has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: Another compound with a similar cyclopenta[a]phenanthrene core but different functional groups.

    Testosterone: Shares the core structure but has distinct substituents and biological roles.

Uniqueness

What sets Ethynylestra-1,3,5(10),6,8-pentaene-3,17b-diol apart is its specific configuration and the presence of the ethynyl group, which imparts unique chemical and biological properties.

Properties

IUPAC Name

(13S,14S,17R)-17-ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4-7,12,18,21-22H,8-11H2,2H3/t18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADRLWZAEUTLMS-UFYCRDLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3=C(C1CCC2(C#C)O)C=CC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3=C([C@@H]1CC[C@]2(C#C)O)C=CC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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